molecular formula C11H21FN2 B1411917 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine CAS No. 1897768-56-7

4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine

Cat. No.: B1411917
CAS No.: 1897768-56-7
M. Wt: 200.3 g/mol
InChI Key: BMMXNDGACVRCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine is a useful research compound. Its molecular formula is C11H21FN2 and its molecular weight is 200.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis . By modulating this pathway, this compound can induce changes in cell proliferation and survival. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the expression of genes involved in metabolism, stress response, and other critical cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby influencing their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can activate or inhibit receptor proteins, leading to changes in downstream signaling pathways and cellular responses . These interactions can result in alterations in gene expression, enzyme activity, and other molecular processes that are critical for cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or other environmental factors . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function and overall health. As the dosage increases, the compound’s impact on cellular processes and physiological functions becomes more pronounced . High doses of this compound can lead to toxic or adverse effects, including organ damage, metabolic disturbances, and alterations in behavior . These dosage-dependent effects are critical for determining the compound’s therapeutic window and safety profile in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown into metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within cells . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within different cellular compartments . These transport and distribution dynamics are crucial for understanding the compound’s bioavailability and efficacy in biological systems.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting enzyme activity and metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and potential therapeutic applications.

Properties

IUPAC Name

4-fluoro-1-(piperidin-4-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2/c12-11-3-7-14(8-4-11)9-10-1-5-13-6-2-10/h10-11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMXNDGACVRCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2CCC(CC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.